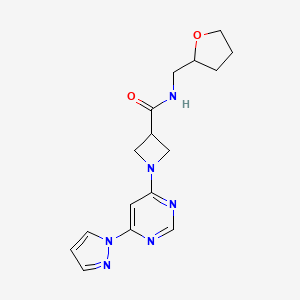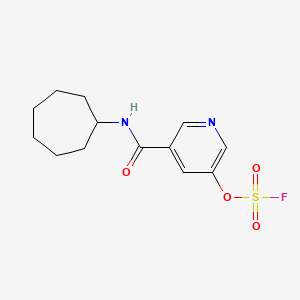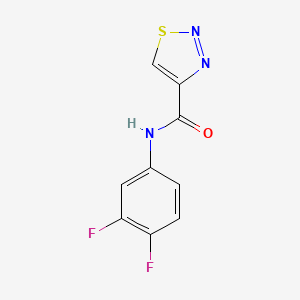![molecular formula C23H18ClNO4 B2980655 [2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate CAS No. 568560-40-7](/img/structure/B2980655.png)
[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate” is a chemical compound with the formula C23H20ClN3O4 . It is also known as 4-(carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester . This compound is a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C23H20ClN3O4/c1-14-7-10-18(13-19(14)24)26-21(28)20(15-5-3-2-4-6-15)31-22(29)16-8-11-17(12-9-16)27-23(25)30/h2-13,20H,1H3,(H,26,28)(H3,25,27,30) . The SMILES representation is: CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)NC(=O)N)Cl .Scientific Research Applications
Multicomponent Reactions for Synthesis
Multicomponent reactions involving similar compounds, such as 2-formylbenzoic acids, have been developed for the efficient synthesis of diverse derivatives. For example, a novel reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols leads to alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. This high atom economy reaction facilitates the construction of two carbon-carbon bonds, one amide, and one ester group in a single synthetic step, illustrating the compound's utility in organic synthesis (Soleimani & Zainali, 2011).
Environmental Fate and Behavior
Research into related compounds, such as parabens, which share a benzoate structure, has been conducted to understand their environmental fate, behavior, and potential as endocrine disruptors. These studies highlight the ubiquity of similar compounds in surface water and sediments and their interactions with chlorine, leading to the formation of halogenated by-products (Haman et al., 2015).
Metal–Organic Frameworks (MOFs)
The versatility of carboxylate ligands, akin to the 4-formylbenzoate segment, has been explored in the construction of copper metal–organic frameworks (MOFs). These MOFs exhibit unique structures and potential applications in catalysis, gas storage, and separation (Dai et al., 2009).
Anticancer Research
Compounds similar to "[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate" have been investigated for their anticancer properties. For instance, triphenylstannyl 4-((arylimino)methyl)benzoates have shown selective cytotoxicity against cancer cells, highlighting their potential as anticancer agents (Basu Baul et al., 2017).
Photoluminescent Materials
Research has also focused on the synthesis of mesogens containing 1,3,4-oxadiazole fluorophores, akin to the structural features of the compound . These materials display promising photoluminescent properties and wide mesomorphic temperature ranges, suggesting applications in optical devices and displays (Han et al., 2010).
properties
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-15-7-12-19(13-20(15)24)25-22(27)21(17-5-3-2-4-6-17)29-23(28)18-10-8-16(14-26)9-11-18/h2-14,21H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTKCPPYDSQBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline](/img/structure/B2980580.png)


![ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2980585.png)

![2-(Ethylamino)-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2980589.png)


![(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile](/img/structure/B2980593.png)

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2980595.png)